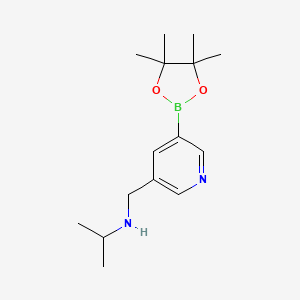

N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)propan-2-amine

説明

N-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)propan-2-amine is a boronic ester-containing pyridine derivative characterized by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 5-position of the pyridine ring and a methylene-linked propan-2-amine substituent at the 3-position. This structure renders the compound highly valuable in Suzuki-Miyaura cross-coupling reactions, where the boronic ester acts as a key coupling partner for synthesizing biaryl or heteroaryl structures . The propan-2-amine moiety may enhance solubility in polar solvents and enable hydrogen-bonding interactions in biological or catalytic contexts .

特性

IUPAC Name |

N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BN2O2/c1-11(2)18-9-12-7-13(10-17-8-12)16-19-14(3,4)15(5,6)20-16/h7-8,10-11,18H,9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEFZQPCDJEEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30725476 | |

| Record name | N-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919347-30-1 | |

| Record name | N-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

Compounds with similar structures are often used in organic synthesis as reagents and catalysts.

Mode of Action

Compounds with similar structures, such as boronic acids and their derivatives, are known to interact with their targets through a process called borylation. This process involves the addition of a boron atom to the target molecule, which can significantly alter its chemical properties and reactivity.

Biochemical Pathways

The borylation process, which this compound may facilitate, is a key step in various organic synthesis reactions. These reactions can lead to the production of a wide range of organic compounds, affecting multiple biochemical pathways.

Pharmacokinetics

Given its chemical structure, it is likely to be soluble in organic solvents. Its bioavailability, metabolism, and excretion would depend on various factors, including its formulation, route of administration, and the individual’s metabolic rate.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. As a potential borylation agent, it could alter the chemical properties and reactivity of target molecules, leading to various downstream effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity might be affected by the presence of other reagents, temperature, and pH. Moreover, it should be stored under inert gas and avoid light and air.

生物活性

N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)propan-2-amine is a compound of interest due to its potential biological activities. It features a boron-containing moiety that is known to enhance the pharmacological properties of various drugs. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Properties:

- Molecular Formula: C_{15}H_{22}BNO_2

- Molar Mass: 263.25 g/mol

- CAS Number: 43811068

The biological activity of this compound is largely attributed to its interaction with various biochemical pathways:

- Inhibition of Enzymes:

- Cell Proliferation:

Anticancer Activity

Recent studies have focused on the anticancer properties of similar compounds. For example:

- A related compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while exhibiting a 19-fold lesser effect on non-cancerous cells (MCF10A), indicating a selective targeting mechanism .

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| A | MDA-MB-231 | 0.126 | 19 |

| B | MCF10A | > 10 | - |

Pharmacokinetics

Pharmacokinetic studies suggest favorable profiles for compounds with similar structures:

- Oral bioavailability was reported at approximately 31.8% for a related compound after administration .

Key Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Clearance | 82.7 mL/h/kg |

| Oral Bioavailability | 31.8% |

| Maximum Tolerated Dose | 2000 mg/kg |

Toxicity Profile

The toxicity profile of this compound has been evaluated in various studies:

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds containing boron moieties, such as N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)propan-2-amine, exhibit significant anticancer properties. The boron atom can participate in various biochemical interactions that may disrupt cancer cell proliferation. For instance:

- Mechanism of Action : The presence of the pyridine ring enhances the compound's ability to interact with biological targets involved in cancer pathways.

Case Study : A study demonstrated that similar boron-containing compounds inhibited the growth of breast cancer cells by inducing apoptosis through the activation of specific signaling pathways .

Organic Synthesis

2.1 Borylation Reactions

This compound is useful in organic synthesis as a borylation agent. Borylation is a key reaction in organic chemistry that introduces boron into organic molecules, facilitating further transformations.

| Reaction Type | Description |

|---|---|

| C-H Borylation | Enables the functionalization of C-H bonds in aromatic compounds using palladium catalysts. |

| Hydroboration | Converts alkenes and alkynes into organoboranes, which can be further transformed into alcohols or other functional groups. |

Example Reaction : The compound can be used to borylate alkylbenzenes under palladium catalysis to form pinacol boronate esters .

Materials Science

3.1 Polymer Chemistry

The incorporation of boron-containing compounds like this compound into polymer matrices has been explored for creating advanced materials with enhanced properties.

Applications Include :

- Thermal Stability : Boron enhances the thermal stability of polymers.

- Flame Retardancy : Polymers modified with boron exhibit improved flame-retardant properties.

Analytical Chemistry

4.1 Sensing Applications

Boronic acids and their derivatives are known for their ability to form reversible covalent bonds with diols and sugars. This property can be exploited in sensor development.

類似化合物との比較

Substituent Position and Functional Group Variations

The following compounds share the pyridine-boronic ester core but differ in substituent positions and functional groups:

Non-Pyridine Boronic Ester Analogues

Benzene-Based Boronic Esters

N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine

- Core Structure: Benzene ring with boronic ester at 3-position and bulky tert-amine substituent at 4-position.

- Key Differences: Aromatic system (benzene vs. pyridine) alters electronic properties; chlorine substituent increases electrophilicity. Such compounds are less commonly used in cross-coupling but may serve as intermediates in medicinal chemistry .

Q & A

Q. Table 1. Key Spectral Signatures for Structural Validation

| Technique | Key Peaks/Parameters | Purpose |

|---|---|---|

| -NMR | δ ~30 ppm (boronate ester) | Confirm Bpin integrity |

| -NMR | δ 1.3 ppm (24H, C(CH)) | Validate dioxaborolane methyl groups |

| FT-IR | 1350–1310 cm (B-O) | Detect boronate functional group |

Q. Table 2. Optimized Suzuki-Miyaura Coupling Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst | Pd(OAc) (2 mol%) | Minimizes homocoupling |

| Ligand | XPhos (4 mol%) | Reduces steric hindrance |

| Solvent | Toluene:EtOH (4:1) | Balances solubility/reactivity |

| Base | KCO | Mild, prevents hydrolysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。